4-Hydroxy-6-[(2-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-6-[(2-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one is a chemical compound known for its unique structure and properties It is a derivative of cyclohexa-2,4-dienone and contains both hydroxy and anilino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-[(2-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one typically involves the condensation reaction between cyclohexa-2,4-dienone and 2-hydroxyaniline. The reaction is carried out in the presence of a suitable catalyst, such as piperidine, under reflux conditions. The reaction mixture is heated to around 145°C for several hours to ensure complete condensation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-6-[(2-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The hydroxy and anilino groups can participate in substitution reactions with electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Hydroxy-6-[(2-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-[(2-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The presence of hydroxy and anilino groups allows it to participate in redox reactions, contributing to its antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one: Similar structure but with tert-butyl groups instead of hydroxyanilino groups.
4-Methyl-2-quinolinol: Contains a quinoline ring instead of a cyclohexa-2,4-dienone ring.
Uniqueness
4-Hydroxy-6-[(2-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one is unique due to its combination of hydroxy and anilino groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research .
Properties
CAS No. |
1761-55-3 |
---|---|
Molecular Formula |
C13H11NO3 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
2-[(2-hydroxyphenyl)iminomethyl]benzene-1,4-diol |
InChI |
InChI=1S/C13H11NO3/c15-10-5-6-12(16)9(7-10)8-14-11-3-1-2-4-13(11)17/h1-8,15-17H |
InChI Key |
LHPMHOPCJIOVEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=C(C=CC(=C2)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.